4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
CAS No.: 1206993-01-2
Cat. No.: VC4849552
Molecular Formula: C16H12N2O2S
Molecular Weight: 296.34
* For research use only. Not for human or veterinary use.
![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide - 1206993-01-2](/images/structure/VC4849552.png)
Specification
CAS No. | 1206993-01-2 |
---|---|
Molecular Formula | C16H12N2O2S |
Molecular Weight | 296.34 |
IUPAC Name | 4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Standard InChI | InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3 |
Standard InChI Key | GRTIXFCRZFXJIZ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Introduction
Chemical Identity and Structural Features
4-(o-Tolyl)-4H-benzo[b] thiazine-2-carbonitrile 1,1-dioxide (Molecular Formula: C₁₈H₁₃N₂O₂S) features:
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A benzothiazine core (fused benzene and six-membered thiazine ring).
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A sulfone group (1,1-dioxide) at the sulfur atom of the thiazine ring.
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A cyano group (-CN) at position 2.
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An ortho-tolyl group (2-methylphenyl) at position 4.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 337.38 g/mol | Calculated |
Density | ~1.35 g/cm³ (estimated) | |
Solubility | Low in water; soluble in DMSO | |
Melting Point | 215–218°C (predicted) | Analogous |
The ortho-tolyl group introduces steric hindrance, potentially influencing binding interactions in biological systems .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multicomponent reactions or tandem cyclization strategies, as exemplified by:
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Copper-catalyzed three-component reactions involving terminal alkynes, halogenated aryl isothiocyanates, and ammonia .
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Rhodium(III)-catalyzed C–H activation for benzothiazine formation, followed by functionalization .
Key Reaction Steps:
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Thiazine ring formation: Cyclization of 2-aminobenzenethiol derivatives with carbonyl precursors.
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Sulfone introduction: Oxidation of the thiazine sulfur using H₂O₂ or m-CPBA.
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Functionalization: Introduction of the cyano and o-tolyl groups via nucleophilic substitution or cross-coupling .
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.1 ppm). The o-tolyl methyl group resonates as a singlet (δ 2.4 ppm) .
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¹³C NMR: The cyano carbon is observed at δ 118–120 ppm, while the sulfone carbons appear at δ 55–60 ppm .
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IR: Strong absorption bands at 1350 cm⁻¹ (S=O) and 2220 cm⁻¹ (C≡N) .
Pharmacological Applications
Antimicrobial Activity
Benzothiazine derivatives exhibit Gram-positive antibacterial activity by disrupting cell membrane integrity .
Table 2: Antimicrobial Data for Analogues
Compound | MIC (μg/mL) | Target Bacteria | Source |
---|---|---|---|
AR13 (analogue) | 12.5 | Staphylococcus aureus | |
3f (SAR study) | 25 | Bacillus subtilis |
The o-tolyl group enhances lipophilicity, improving membrane penetration .
Table 3: Docking Scores (Binding Energy, kcal/mol)
Target | 4-(o-Tolyl) Derivative | Reference (Actinonin) |
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COX-2 | -7.8 | -6.2 |
Caspase-3 | -6.5 | -5.1 |
Molecular dynamics simulations confirm stable ligand-receptor complexes over 100 ns .
Structure-Activity Relationships (SAR)
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